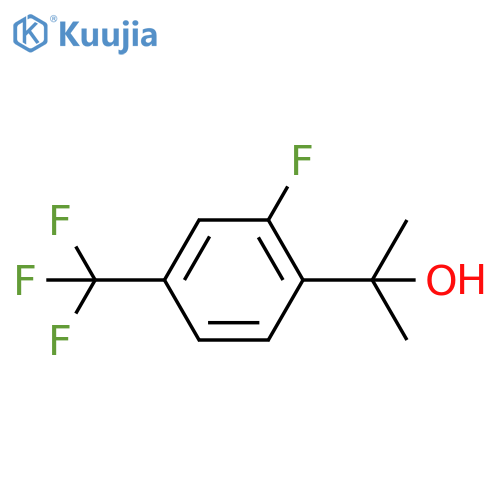Cas no 1782884-44-9 (2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol)

1782884-44-9 structure
商品名:2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol
- EN300-1944084
- 1782884-44-9
- 2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol
-
- インチ: 1S/C10H10F4O/c1-9(2,15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5,15H,1-2H3
- InChIKey: IOWMRRMWNLZSEP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)(F)F)C=CC=1C(C)(C)O
計算された属性
- せいみつぶんしりょう: 222.06677759g/mol
- どういたいしつりょう: 222.06677759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1944084-0.25g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1944084-5.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1944084-0.05g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1944084-10g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 10g |
$2701.0 | 2023-09-17 | ||
| Enamine | EN300-1944084-0.1g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1944084-0.5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1944084-2.5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 2.5g |
$1230.0 | 2023-09-17 | ||
| Enamine | EN300-1944084-10.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1944084-1.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1944084-5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 5g |
$1821.0 | 2023-09-17 |
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1782884-44-9 (2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
